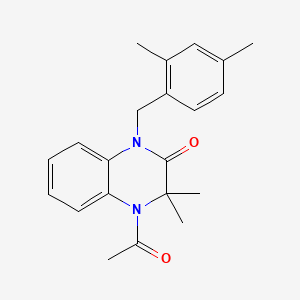
4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has shown promising results in various studies conducted to evaluate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Furthermore, this compound has been evaluated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a key role in the pathogenesis of various diseases. Additionally, this compound has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exhibits various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress. Additionally, this compound has been shown to exhibit antitumor effects by inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its low toxicity. This compound has been shown to be relatively safe and well-tolerated in animal studies. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner.
Direcciones Futuras
There are several future directions for the research on 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One of the future directions is to evaluate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to evaluate its potential use as an antidepressant and anxiolytic agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on optimizing the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-acetyl-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,4-dimethylbenzylamine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported to yield a high purity product with good yield.
Propiedades
IUPAC Name |
4-acetyl-1-[(2,4-dimethylphenyl)methyl]-3,3-dimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-11-17(15(2)12-14)13-22-18-8-6-7-9-19(18)23(16(3)24)21(4,5)20(22)25/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJRUDOTHBYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1-[(2,4-dimethylphenyl)methyl]-3,3-dimethylquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5631350.png)
![1-[6-(3-chloro-4-fluorophenyl)pyridin-2-yl]ethanol](/img/structure/B5631353.png)
![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5631361.png)



![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5631411.png)
![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)
![N-[2-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5631423.png)
